4-(2,5-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide
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Overview
Description
The compound “4-(2,5-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide” is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring . The compound also contains a 2,5-dichlorophenyl group and a methyl group attached to the thiazole ring, and an amine group at the 2-position of the ring.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a five-membered thiazole ring, with the 2,5-dichlorophenyl, methyl, and amine groups attached at the 4-, 5-, and 2-positions of the ring, respectively .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The amine group could participate in acid-base reactions, the thiazole ring might undergo electrophilic substitution reactions, and the dichlorophenyl group could undergo further substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar amine group and the aromatic dichlorophenyl group could affect its solubility, boiling point, melting point, and other properties .Scientific Research Applications
Synthesis and Chemical Properties
4-(2,5-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide is involved in various synthetic routes to produce compounds with potential biological activities. The compound serves as a precursor in the synthesis of formazans, known for their antimicrobial properties. For instance, the synthesis of formazans from Mannich base derivatives demonstrates moderate antimicrobial activity against pathogenic bacterial and fungal strains, highlighting its potential in developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014). Additionally, its derivatives, such as those from 1,3,4-thiadiazole, have been synthesized and characterized, indicating the compound's versatility in chemical synthesis and potential applications in medicinal chemistry (Ling, 2007).
Biological Applications
The research into this compound and its derivatives extends into their biological applications, particularly in antimicrobial and antiviral activities. Synthesized derivatives have shown significant antimicrobial activity, which is crucial for developing new therapeutic agents. For example, new two-amino-4-(4-chlorophenyl) thiazole derivatives have been synthesized, characterized, and evaluated for their antimicrobial activity, displaying promising results against both Gram-positive and Gram-negative bacteria as well as fungal strains, underscoring the compound's potential in antimicrobial drug development (Kubba & Rahim, 2018).
Material Science and Nanotechnology
In the realm of material science and nanotechnology, the compound has been explored for its utility in fabricating novel systems for drug transport. Gold nanoparticles stabilized with a complex of β-cyclodextrin and 2-amino-4-(4-chlorophenyl)thiazole have been developed as a novel system for enhancing drug solubility and stability. This innovative approach not only improves the delivery of therapeutically active molecules but also opens new avenues in the design of drug delivery systems, demonstrating the compound's versatility beyond traditional pharmaceutical applications (Asela et al., 2017).
Future Directions
Properties
IUPAC Name |
4-(2,5-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2S.BrH/c1-5-9(14-10(13)15-5)7-4-6(11)2-3-8(7)12;/h2-4H,1H3,(H2,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNFMTABVVSWOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=C(C=CC(=C2)Cl)Cl.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrCl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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